2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a quinoline derivative, a class of heterocyclic compounds with a wide range of biological activities. It has been investigated for its potential use in various scientific research applications, particularly as a potential inhibitor of matrix metalloproteinase-13 (MMP-13). [] It has shown promise in attenuating the expression of matrix-degrading enzymes, particularly MMP-13 and ADAMTS9, in in vitro studies focusing on early osteoarthritis. []
While there isn't specific information available on the synthesis of 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide in the provided articles, its structure suggests a multi-step synthesis involving the formation of the quinoline core, followed by the incorporation of the benzoyl and acetamide moieties. Similar quinoline derivatives have been synthesized through various routes, commonly involving reactions like the Friedländer synthesis, the Skraup synthesis, or the Conrad-Limpach synthesis. []
The primary scientific application explored for 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is its potential as a therapeutic agent for early osteoarthritis. [] In vitro studies have demonstrated its ability to significantly reduce the expression of MMP-13 and ADAMTS9, enzymes responsible for cartilage breakdown in osteoarthritis. [] Further research has shown its potential synergistic effect with low-dose betamethasone, indicating a possible strategy for reducing steroid dependence in osteoarthritis treatment. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4